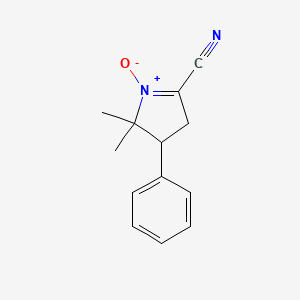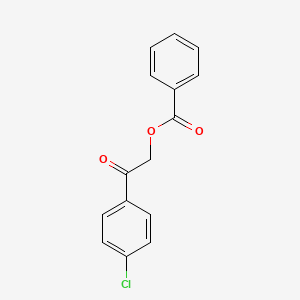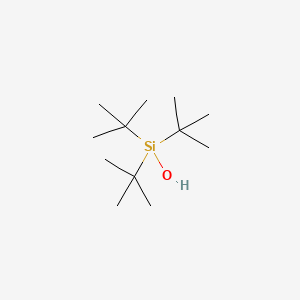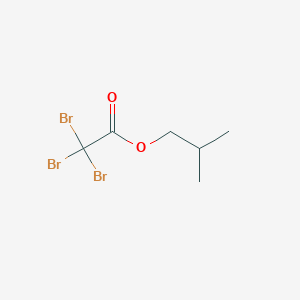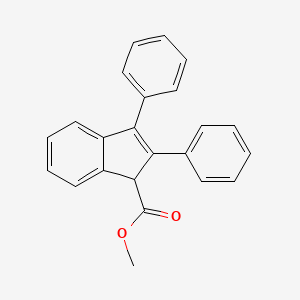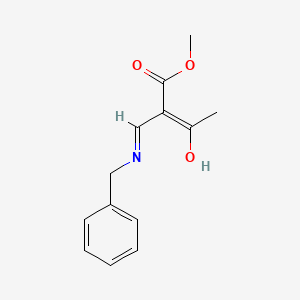
methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyliminomethyl group and a hydroxybutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate typically involves the condensation of benzylamine with methyl acetoacetate under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization and esterification to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of a secondary amine.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-2-(benzylaminomethyl)-3-hydroxybut-2-enoate
- Methyl (E)-2-(benzyliminomethyl)-3-oxobut-2-enoate
Uniqueness
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate is unique due to the presence of both an imine and a hydroxy group in its structure. This combination allows for diverse chemical reactivity and potential applications that are not observed in similar compounds. The specific arrangement of functional groups also contributes to its distinct properties and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(15)12(13(16)17-2)9-14-8-11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3/b12-10+,14-9? |
InChI Key |
CKZZDLYJIYBLHZ-YBZLRGQVSA-N |
Isomeric SMILES |
C/C(=C(/C=NCC1=CC=CC=C1)\C(=O)OC)/O |
Canonical SMILES |
CC(=C(C=NCC1=CC=CC=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
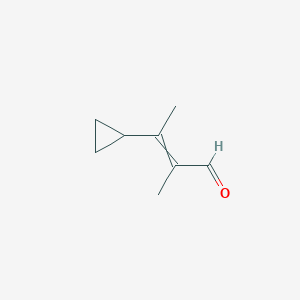

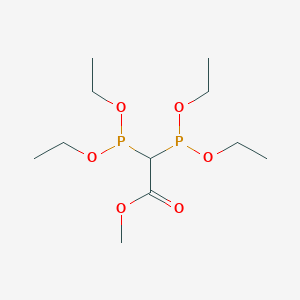



![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
